molecular formula C26H26Cl3N3O3S B297240 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

货号 B297240
分子量: 566.9 g/mol
InChI 键: CXTMHNLWJBZQLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CDNI, and it has been the subject of extensive scientific research due to its potential therapeutic applications.

作用机制

CDNI acts as an antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an inverse agonist of the histamine H1 receptor. The exact mechanism of action of CDNI is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CDNI has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its antipsychotic and antidepressant effects. CDNI has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

实验室实验的优点和局限性

One of the main advantages of CDNI for lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. CDNI also has a well-established mechanism of action, which makes it a useful tool for studying the dopamine and serotonin systems in the brain. However, one limitation of CDNI is that it has a relatively low affinity for its target receptors, which may limit its usefulness in certain experiments.

未来方向

There are a number of future directions for research on CDNI. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for CDNI in this context. Another area of interest is the potential of CDNI as a tool for studying the dopamine and serotonin systems in the brain. Future research could focus on developing more potent analogs of CDNI with higher affinity for its target receptors.

合成方法

The synthesis of CDNI involves the reaction of 2,4-dichlorobenzylamine with 4-(5-chloro-2-methylphenyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)benzenesulfonamide to form the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

科学研究应用

CDNI has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. CDNI has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

属性

分子式

C26H26Cl3N3O3S

分子量

566.9 g/mol

IUPAC 名称

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H26Cl3N3O3S/c1-19-7-9-22(28)16-25(19)30-11-13-31(14-12-30)26(33)18-32(17-20-8-10-21(27)15-24(20)29)36(34,35)23-5-3-2-4-6-23/h2-10,15-16H,11-14,17-18H2,1H3

InChI 键

CXTMHNLWJBZQLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

规范 SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。